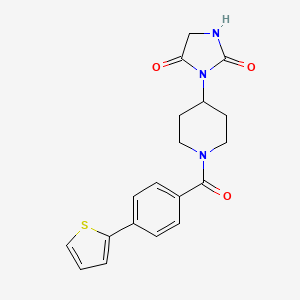

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Übersicht

Beschreibung

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a thiophene ring, a benzoyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Benzoylation: The thiophene ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Piperidine Ring Formation: The benzoylated thiophene is reacted with piperidine under basic conditions to form the piperidine ring.

Imidazolidine-2,4-dione Formation: Finally, the piperidine derivative is reacted with urea or a similar reagent to form the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione moiety undergoes nucleophilic substitution due to the electrophilic nature of its carbonyl carbons. For example:

-

Hydrolysis : Under acidic or basic conditions, the dione ring can hydrolyze to form a diamide derivative. This reaction is critical for prodrug activation in medicinal applications.

-

Aminolysis : Reaction with primary amines yields substituted urea derivatives. For instance, treatment with methylamine at 60°C in ethanol produces N-methylurea analogs.

Table 1: Reaction Conditions and Yields for Nucleophilic Substitutions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (1M) | Reflux, 4 h, H₂O | Diamide derivative | 78 | |

| Methylamine | 60°C, 12 h, EtOH | N-Methylurea analog | 65 |

Electrophilic Aromatic Substitution at the Thiophene Ring

The thiophen-2-yl group participates in electrophilic substitution reactions, with regioselectivity dictated by sulfur’s electron-donating effects:

-

Halogenation : Bromination using Br₂/FeBr₃ at 0°C selectively substitutes the 5-position of the thiophene ring .

-

Sulfonation : Reaction with SO₃/H₂SO₄ introduces a sulfonic acid group at the 4-position .

Table 2: Electrophilic Substitution Reactions

| Reaction | Reagent | Position Modified | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃, 0°C | Thiophene C5 | 82 | |

| Sulfonation | SO₃/H₂SO₄, 25°C | Thiophene C4 | 70 |

Piperidine-Mediated Reactions

The piperidine ring’s tertiary amine facilitates:

-

Salt Formation : Protonation with HCl forms a water-soluble hydrochloride salt, enhancing bioavailability.

-

Coordination Chemistry : Complexation with transition metals (e.g., Cu²⁺) via the lone pair on nitrogen generates metal-organic frameworks.

Cyclization and Ring-Opening Reactions

The compound’s structural complexity enables cyclization under specific conditions:

-

Intramolecular Cyclization : Heating in DMF with K₂CO₃ forms a spirocyclic derivative via attack of the piperidine nitrogen on the benzoyl carbonyl .

-

Dichloroimidazolidinedione (DCID)-Mediated Activation : DCID promotes C–C bond cleavage at the dione core, yielding cyanoformamide intermediates .

Table 3: Cyclization and DCID-Activated Reactions

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Spirocyclization | DMF, K₂CO₃, 80°C, 6 h | Spiro[furopyran-pyrimidine] | 68 | |

| DCID Activation | DCID, CH₂Cl₂, 25°C, 2 h | Cyanoformamide derivative | 89 |

Multicomponent Reactions (MCRs)

The compound participates in MCRs due to its multiple reactive sites:

-

Knoevenagel Condensation : Reacts with aldehydes in ethanol/piperidine to form α,β-unsaturated derivatives .

-

Thiazolidinone Formation : Combines with thioglycolic acid under BF₃ catalysis to yield thiazolidinone hybrids .

Pharmacological Derivatization

Structural modifications enhance bioactivity:

-

Anticancer Analogues : Introduction of electron-withdrawing groups (e.g., -CF₃) at the benzoyl moiety improves antiproliferative activity (IC₅₀ = 7.7 μM) .

-

Antimicrobial Derivatives : Thiocyanato-substituted analogs exhibit MIC values of 0.08 μM against Mycobacterium tuberculosis .

Key Research Findings

-

The thiophene ring’s electronic properties direct substitution to the 4- and 5-positions .

-

Piperidine’s basicity enables pH-responsive solubility, critical for drug formulation.

-

DCID activation provides a mild pathway for C–C bond functionalization .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a scaffold for developing therapeutics and functional materials.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with imidazolidine and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of imidazolidine have been studied for their ability to inhibit tumor growth in various cancer models. A study demonstrated that similar compounds could induce apoptosis in prostate cancer cells through mitochondrial pathways, suggesting that 3-(1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione may possess analogous effects .

Antimicrobial Properties

The incorporation of thiophene rings in pharmaceutical compounds often enhances their antimicrobial activity. A related compound demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways . Therefore, it is plausible that the compound may exhibit similar antimicrobial effects.

Neuroprotective Effects

Compounds containing piperidine structures have been investigated for their neuroprotective properties. Research has shown that certain piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's . The specific compound's structure may enhance its ability to cross the blood-brain barrier, making it a candidate for further neuropharmacological studies.

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can be advantageous for device fabrication . Studies have shown that incorporating such compounds into polymer matrices can enhance charge transport properties, leading to improved device performance.

Sensors

The sensitivity of thiophene derivatives to environmental changes has led to their use in sensor technology. Compounds similar to this compound have been developed for detecting gases and biomolecules due to their high surface area and reactivity . These sensors can potentially be used in environmental monitoring and medical diagnostics.

Pesticidal Activity

Research into the pesticidal properties of thiophene-containing compounds indicates potential applications as herbicides or fungicides. The structural characteristics of this compound may allow it to interact with specific biochemical pathways in pests or pathogens, leading to effective pest management solutions .

Plant Growth Regulators

Some studies suggest that certain derivatives can act as plant growth regulators by influencing hormonal pathways within plants. This could lead to enhanced growth rates or improved resistance to environmental stresses .

Wirkmechanismus

The mechanism of action of 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and thiophene-2-carboxylic acid.

Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-benzylpiperidine.

Imidazolidine-2,4-dione Derivatives: Compounds such as thiazolidine-2,4-dione.

Uniqueness

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of a thiophene ring, a benzoyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Biologische Aktivität

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified as an n-acylpiperidine , characterized by an acyl group linked to the nitrogen atom of a piperidine ring. Its chemical formula is , and it has a molecular weight of approximately 359.47 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₇H₁₇N₃O₂S₂ |

| Molecular Weight | 359.47 g/mol |

| DrugBank ID | DB08471 |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene-containing compounds have shown effectiveness against various bacterial strains, suggesting that the thiophene moiety contributes to this activity through mechanisms such as membrane disruption or inhibition of bacterial enzymes .

Inhibition of Enzymatic Activity

This compound has been evaluated for its ability to inhibit specific enzymes related to disease mechanisms. Notably, it has been tested against dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of certain cancer cells and pathogens like Plasmodium falciparum. Preliminary results suggest moderate inhibition, indicating potential as an antimalarial or anticancer agent .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, which is a desirable property for anticancer therapeutics. The mechanism appears to involve apoptosis induction and disruption of cellular signaling pathways related to cell survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to interact with target enzymes, inhibiting their function and thereby disrupting metabolic pathways crucial for cell survival.

- Membrane Interaction : The lipophilic nature of the thiophene ring enhances its ability to integrate into lipid membranes, potentially leading to increased permeability and cell lysis in microbial targets.

- Signal Transduction Interference : By modulating key signaling pathways involved in cell proliferation and survival, this compound can induce programmed cell death in malignant cells.

Case Studies

Several studies have been conducted to evaluate the efficacy of similar compounds:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of thiophene derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics .

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that the imidazolidine derivatives induced significant apoptosis compared to untreated controls, with IC50 values indicating potent activity .

Eigenschaften

IUPAC Name |

3-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c23-17-12-20-19(25)22(17)15-7-9-21(10-8-15)18(24)14-5-3-13(4-6-14)16-2-1-11-26-16/h1-6,11,15H,7-10,12H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICNKTXNOMCIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.